1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-

Description

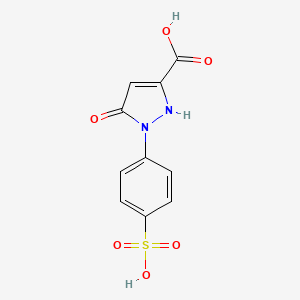

The compound 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-4-[(E)-2-(4-sulfophenyl)diazenyl]-, aluminum salt (1:1) (CAS: 34175-08-1; C.I. Pigment Yellow 100) is an aluminum-coordinated azo dye with the molecular formula C₁₆H₁₂AlN₄O₉S₂ and a molecular weight of 495.39 g/mol . Its structure features a pyrazole core substituted with a hydroxy group at position 5, a 4-sulfophenyl group at position 1, and a diazenyl-linked 4-sulfophenyl group at position 4 (Figure 1). The aluminum salt enhances stability and insolubility, making it suitable for industrial applications like pigments .

The non-metallized precursor, 5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 21951-33-7), has the molecular formula C₁₀H₈N₂O₆S and a molecular weight of 284.24 g/mol . This intermediate is critical in synthesizing metal-coordinated derivatives.

Properties

IUPAC Name |

3-oxo-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-5,11H,(H,14,15)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJKAZZVJXOLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066742 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21951-33-7, 118-47-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLONE T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9HS5E9L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the hydroxyl and sulfophenyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The sulfophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Properties

Key Differences :

- Coordination vs. Ionic Salts : The aluminum salt (target) forms a coordination complex, whereas Tartrazine (CI 19140) is an ionic trisodium salt. This impacts solubility and applications .

- Substituents : Pharmacologically active pyrazoles (e.g., ) replace sulfophenyl groups with sulfamoyl or aryl groups to enhance bioactivity .

Physicochemical Properties

Table 2: Solubility and Stability

Insights :

Biological Activity

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- (CAS Number: 21951-33-7) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C10H8N2O6S

- Molecular Weight : 284.25 g/mol

- IUPAC Name : 3-oxo-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid

Pharmacological Properties

Research indicates that the pyrazole nucleus exhibits a wide range of biological activities, including:

- Anti-inflammatory : Compounds derived from pyrazole structures have shown significant anti-inflammatory effects. For instance, a study demonstrated that certain derivatives inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 93% at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial : Various pyrazole derivatives have been tested for their antibacterial properties against pathogens such as E. coli and S. aureus. One study reported that a specific compound exhibited notable activity against these bacteria, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

- Anticancer : The potential anticancer properties of pyrazole derivatives have also been explored. Research has indicated that these compounds can induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .

The biological effects of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- are primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors of specific enzymes involved in disease processes, such as monoamine oxidase (MAO), which is linked to neurodegenerative diseases .

Study on Anti-inflammatory Activity

A recent study synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models. The results showed that certain compounds significantly reduced swelling and pain in treated subjects compared to controls .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized various pyrazole derivatives and assessed their activity against multiple bacterial strains. One compound demonstrated excellent antibacterial activity against Klebsiella pneumoniae, suggesting its potential as a lead candidate for developing new antibiotics .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

Q & A

Q. What are the standard synthetic routes for preparing 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-, and how can reaction conditions be optimized to minimize impurities?

The compound is synthesized via a two-step diazotization and coupling reaction. Diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) with sodium nitrite and HCl produces a diazonium salt, which is coupled with pyrazolone T (4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid). Key impurities like unsulfonated aromatic amines (e.g., aniline, benzidine) arise from incomplete coupling or side reactions. Optimization involves:

Q. How is the purity of this compound validated in academic research, particularly for pharmacological studies?

Purity is assessed using:

- Elemental analysis : Confirms stoichiometric composition.

- Spectroscopy : IR for functional groups (e.g., sulfonate S=O at ~1200 cm⁻¹), ¹H/¹³C-NMR for structural verification.

- Chromatography : HPLC with UV detection at λ = 428 nm (characteristic azo bond absorption) to quantify residual impurities like 4-aminoazobenzene (4AAB) .

Q. What are the primary biological activities reported for structurally related pyrazole derivatives?

Pyrazole analogs exhibit:

- Anti-inflammatory activity : Inhibition of COX-2 enzyme (IC₅₀ values in µM range).

- Analgesic effects : Tested via acetic acid-induced writhing models in rodents.

- Antioxidant potential : DPPH radical scavenging assays.

These activities are linked to the sulfophenyl and carboxylate groups, which enhance solubility and target binding .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets like dihydrofolate reductase (DHFR)?

- Target selection : DHFR (PDB ID: 1KMS) is a validated target for anti-inflammatory/anticancer agents.

- Docking workflow :

- Prepare the ligand (protonation states, energy minimization).

- Define the active site using residues like Phe31, Leu22, and Glu30.

- Use AutoDock Vina or Schrödinger Glide for flexible docking.

- Validate with RMSD <2.0 Å against co-crystallized ligands.

Docking scores (e.g., ∆G = −9.2 kcal/mol) and hydrogen-bond interactions (e.g., with Arg70) guide SAR modifications .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Contradictions in NMR/IR data often arise from tautomerism or sulfonate group orientation. Mitigation strategies:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts).

- 2D-COSY/NOESY : Resolves overlapping proton signals in crowded aromatic regions.

- DFT calculations : Predicts stable conformers and compares experimental vs. theoretical spectra .

Q. How can X-ray crystallography using SHELX software elucidate the solid-state structure of this compound?

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.

- Refinement in SHELXL :

- Anisotropic displacement parameters for non-H atoms.

- Hydrogen atoms added via riding model.

- R-factor convergence (<5%) ensures accuracy.

- Validation : Check for voids (PLATON), hydrogen-bond networks, and π-π stacking (e.g., sulfophenyl rings) .

Q. What are the challenges in quantifying trace impurities like benzidine in this compound, and how are they addressed?

Benzidine (a carcinogen) can form via ANL oxidation. Detection requires:

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonate groups.

- Biological assays : Include ulcerogenicity tests (e.g., rat stomach lesion scoring) for anti-inflammatory derivatives .

- Computational tools : Pair docking with MD simulations (>100 ns) to assess binding stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.